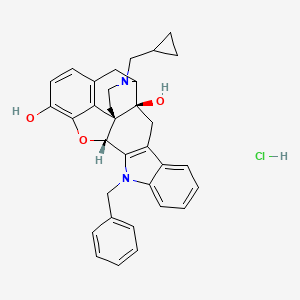

N-Benzylnaltrindole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de N-benzylnaltrindole est un antagoniste puissant et sélectif du récepteur delta des opioïdes. Ce composé est connu pour sa longue durée d'action in vivo, ce qui en fait un outil précieux dans la caractérisation pharmacologique de la fonction du récepteur delta des opioïdes .

Méthodes De Préparation

La synthèse du chlorhydrate de N-benzylnaltrindole implique plusieurs étapes. La voie de synthèse principale comprend la réaction de la naltrindole avec le chlorure de benzyle en présence d'une base pour former la N-benzylnaltrindole. Cet intermédiaire est ensuite converti en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique .

Les méthodes de production industrielle du chlorhydrate de N-benzylnaltrindole ne sont pas largement documentées, mais la synthèse en laboratoire implique généralement :

Conditions de réaction : La réaction est effectuée dans un solvant organique tel que le dichlorométhane ou le chloroforme, avec une base comme l'hydroxyde de sodium ou le carbonate de potassium.

Purification : Le produit est purifié par recristallisation ou chromatographie pour obtenir le sel de chlorhydrate pur.

Analyse Des Réactions Chimiques

Le chlorhydrate de N-benzylnaltrindole subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les dérivés N-oxydes correspondants.

Substitution : Le groupe benzyle peut être substitué par d'autres groupes alkyles ou aryles dans des conditions appropriées.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium pour l'oxydation, et des réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

4. Applications de la Recherche Scientifique

Le chlorhydrate de N-benzylnaltrindole a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier la fonction des récepteurs delta des opioïdes.

Biologie : Il aide à comprendre le rôle des récepteurs delta des opioïdes dans divers processus biologiques.

Médecine : Il est utilisé dans la recherche pour développer de nouveaux agents analgésiques et pour étudier les mécanismes de la douleur.

Industrie : Ses applications dans l'industrie sont limitées, mais il est utilisé dans le développement de nouveaux agents pharmacologiques

5. Mécanisme d'Action

Le chlorhydrate de N-benzylnaltrindole exerce ses effets en se liant sélectivement et en antagonisant le récepteur delta des opioïdes. Ce récepteur est impliqué dans la modulation de la douleur et d'autres processus physiologiques. En bloquant ce récepteur, le chlorhydrate de N-benzylnaltrindole inhibe les effets des opioïdes endogènes, fournissant des informations sur les mécanismes de la douleur et les cibles thérapeutiques potentielles .

Applications De Recherche Scientifique

Scientific Research Applications

1. Opioid Receptor Studies

N-Benzylnaltrindole hydrochloride has been extensively studied for its role as a delta-2 opioid receptor antagonist. Its selectivity allows researchers to investigate the specific functions of delta-2 receptors in various physiological and pathological contexts. For instance, studies have demonstrated that this compound can effectively block the effects of delta agonists, providing insights into the role of these receptors in pain modulation and addiction pathways .

2. Pharmacological Investigations

The compound has been utilized in pharmacological studies to assess its long-acting effects on the delta-2 opioid receptors. Research indicates that this compound exhibits prolonged antagonistic activity, lasting up to five days in vivo, which is particularly useful for chronic pain management studies and understanding the pharmacodynamics of opioid receptor interactions .

3. Radiolabeling for Imaging Studies

Recent advancements have explored the use of this compound in radiolabeling techniques for positron emission tomography (PET) imaging. This application aims to visualize and quantify delta-2 opioid receptor activity in living subjects, enhancing our understanding of opioid receptor distribution and function in the brain .

Case Studies and Research Findings

Table 1: Summary of Key Findings on this compound

Implications for Future Research

The versatility of this compound in various research domains underscores its significance as a tool for advancing our understanding of opioid receptors. Future studies may focus on:

- Therapeutic Applications: Investigating its potential use in treating conditions associated with dysregulated delta-2 receptor activity, such as chronic pain syndromes and substance use disorders.

- Comparative Studies: Evaluating the efficacy of this compound against other opioid receptor antagonists to determine relative benefits and side effects.

- Molecular Mechanism Exploration: Further elucidating the molecular mechanisms by which this compound interacts with delta-2 receptors could lead to the development of more targeted therapies.

Mécanisme D'action

N-Benzylnaltrindole hydrochloride exerts its effects by selectively binding to and antagonizing the delta-opioid receptor. This receptor is involved in modulating pain and other physiological processes. By blocking this receptor, this compound inhibits the effects of endogenous opioids, providing insights into pain mechanisms and potential therapeutic targets .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de N-benzylnaltrindole est unique en raison de sa grande sélectivité et de sa longue durée d'action par rapport aux autres antagonistes du récepteur delta des opioïdes. Des composés similaires comprennent :

Naltriben : Un autre antagoniste du récepteur delta des opioïdes avec une durée d'action plus courte.

Naltrindole : Le composé parent dont la N-Benzylnaltrindole est dérivée, également un antagoniste du récepteur delta des opioïdes, mais avec des propriétés pharmacocinétiques différentes

Le chlorhydrate de N-benzylnaltrindole se distingue par son action prolongée et sa grande sélectivité, ce qui en fait un outil précieux dans la recherche sur les récepteurs des opioïdes.

Activité Biologique

N-Benzylnaltrindole hydrochloride (CAS 1206487-81-1) is a selective non-peptide antagonist of the delta-opioid receptor, specifically targeting the δ2 subtype. This compound has garnered attention due to its potential therapeutic applications and its role in opioid receptor research.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a benzyl group and a morphinan backbone. The molecular formula is C₁₈H₂₃ClN₂O₃, and it has notable pharmacological properties that are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃ClN₂O₃ |

| Molecular Weight | 348.84 g/mol |

| Solubility | Soluble in DMSO and water |

| Melting Point | Not specified |

This compound functions primarily as a δ2-selective opioid receptor antagonist. Its mechanism involves blocking the action of endogenous opioids at the δ2 receptor, which plays a significant role in modulating pain and other physiological responses.

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including human multiple myeloma cells (U266). The compound exhibits an effective concentration (EC50) of approximately 16 μM, indicating its potency in reducing cell viability through mechanisms involving apoptosis and inhibition of key signaling pathways such as Akt and ERK phosphorylation .

In Vivo Studies

In vivo experiments have shown that this compound can significantly decrease tumor volumes in xenograft models of human cancer. It antagonizes the effects of δ-selective agonists without affecting μ-opioid receptor-mediated analgesia, highlighting its potential for targeted therapeutic applications with reduced side effects .

Case Study 1: Antinociceptive Effects

A study investigated the antinociceptive effects of this compound in animal models. The results indicated that acute administration led to significant reductions in pain responses, demonstrating its efficacy as a pain management agent without the typical drawbacks associated with traditional opioids .

Case Study 2: Cancer Cell Line Sensitivity

Another case study focused on the compound's effects on small cell lung cancer (SCLC) cell lines (NCI-H69, NCI-H345, NCI-H510). Treatment with this compound resulted in decreased cell growth and induced apoptosis, suggesting its potential as a therapeutic agent in oncology .

Research Findings

Recent research has highlighted the following key findings regarding this compound:

- Selectivity: It exhibits high selectivity for δ2 receptors compared to other opioid receptors, making it a valuable tool for studying opioid receptor functions.

- Antinociceptive Properties: It effectively reduces pain responses in various animal models, suggesting potential applications in pain management.

- Antiproliferative Effects: Demonstrated significant antiproliferative activity against multiple myeloma cells and SCLC cell lines, indicating possible roles in cancer therapy.

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Antinociceptive Effects | Significant reduction in pain responses |

| Cancer Cell Line Sensitivity | Induces apoptosis in SCLC and myeloma cells |

| Receptor Selectivity | High δ2 receptor selectivity |

Propriétés

IUPAC Name |

(1S,2S,13R)-11-benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N2O3.ClH/c36-26-13-12-22-16-27-33(37)17-24-23-8-4-5-9-25(23)35(19-20-6-2-1-3-7-20)29(24)31-32(33,28(22)30(26)38-31)14-15-34(27)18-21-10-11-21;/h1-9,12-13,21,27,31,36-37H,10-11,14-19H2;1H/t27?,31-,32-,33+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEBSUYWJUBPCB-ZHYTUUPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.